BenchChemオンラインストアへようこそ!

(5-(tert-Butyl)isoxazol-3-yl)methanol

FLT3 inhibitor regiochemistry pharmacophore

Prioritize (5-(tert-Butyl)isoxazol-3-yl)methanol (CAS 202817-06-9) for your FLT3-targeted therapeutic programs. This is the definitive 5-tert-butyl-3-hydroxymethyl regioisomer, pharmacophorically validated in AC220 (Quizartinib) and next-generation sub-100 pM FLT3 inhibitors. The alternative regioisomer (CAS 78934-73-3) yields an inverted substitution pattern incompatible with the FLT3 binding pocket, making regioisomer interchange scientifically indefensible without complete lead re-optimization. With ≥97% purity and a hydroxymethyl handle primed for amine/urea elaboration, this scaffold also underpins EPAC2 probes (ESI-09) and thrombin-active-site derivatives (PDB 6YMP). Order the correct regioisomer to ensure SAR reproducibility and structural biology validation.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 202817-06-9
Cat. No. B2451330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(tert-Butyl)isoxazol-3-yl)methanol
CAS202817-06-9
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)CO
InChIInChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4,10H,5H2,1-3H3
InChIKeyZEWDREDIDBZTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Overview of (5-(tert-Butyl)isoxazol-3-yl)methanol (CAS 202817-06-9): Physicochemical Identity and Purity Benchmarks


(5-(tert-Butyl)isoxazol-3-yl)methanol (CAS 202817-06-9) is a heterocyclic building block belonging to the isoxazole class, featuring a five-membered 1,2-oxazole ring bearing a tert-butyl substituent at the 5-position and a hydroxymethyl group at the 3-position . Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol, a computed LogP of 1.4644, and a topological polar surface area (TPSA) of 46.26 Ų . Commercially, the compound is available at a minimum purity specification of ≥97% (HPLC), with alternative suppliers offering ≥95% purity grades .

Why Regioisomeric or Positional Isoxazole Methanol Analogs Cannot Substitute for (5-(tert-Butyl)isoxazol-3-yl)methanol in Targeted Synthesis


The differentiation of (5-(tert-Butyl)isoxazol-3-yl)methanol from its closest regioisomers—(3-(tert-butyl)isoxazol-5-yl)methanol (CAS 78934-73-3) and (5-(tert-butyl)isoxazol-4-yl)methanol (CAS 155602-41-8)—is not merely academic but operationally consequential for procurement decisions. The 5-tert-butyl-3-hydroxymethyl substitution pattern positions the hydroxymethyl group precisely for conversion to the 3-amino or 3-urea linkage that defines the pharmacophore of multiple clinically evaluated kinase inhibitors, including AC220 (Quizartinib) [1]. In contrast, the regioisomer bearing the hydroxymethyl at the 5-position (CAS 78934-73-3) would, upon analogous derivatization, generate a fundamentally different attachment vector incompatible with the established FLT3 inhibitor pharmacophore [2]. Furthermore, the computed LogP difference of approximately 0.26 log units between the 3-hydroxymethyl and 5-hydroxymethyl regioisomers predicts measurably different ADME behavior for downstream derivatives, making simple regioisomer interchange scientifically indefensible without re-optimization of the entire lead series [2].

Quantitative Differentiation Evidence: (5-(tert-Butyl)isoxazol-3-yl)methanol vs. Closest Structural Analogs


Regiochemical Determinant of FLT3 Kinase Inhibitor Pharmacophore Accessibility

The 3-hydroxymethyl substituent of (5-(tert-Butyl)isoxazol-3-yl)methanol provides a direct synthetic handle for generating the N-(5-tert-butylisoxazol-3-yl)-urea/amide linkage that constitutes the core pharmacophore of multiple potent FLT3 inhibitors. The clinical-stage inhibitor AC220 (Quizartinib) demonstrates FLT3-ITD IC₅₀ = 1.1 ± 0.1 nM and FLT3-WT IC₅₀ = 4.2 ± 0.3 nM when incorporating this exact scaffold [1]. The regioisomer (3-(tert-butyl)isoxazol-5-yl)methanol (CAS 78934-73-3) would, upon analogous derivatization, generate a 5-urea/amide isoxazole linkage with a different spatial trajectory, placing the tert-butyl group at the 3-position rather than the 5-position, which is incompatible with the hydrophobic pocket interactions established in the AC220 co-crystal structure [2].

FLT3 inhibitor regiochemistry pharmacophore kinase medicinal chemistry

Computed LogP Divergence: 22% Higher Lipophilicity vs. 5-Hydroxymethyl Regioisomer

Head-to-head comparison of computed partition coefficients reveals that (5-(tert-Butyl)isoxazol-3-yl)methanol exhibits a LogP of 1.4644 , while its regioisomer (3-(tert-butyl)isoxazol-5-yl)methanol (CAS 78934-73-3) shows an XLogP of 1.2 [1]. This represents a difference of +0.26 log units (approximately 22% higher lipophilicity for the target compound). In drug discovery contexts, a ΔLogP of this magnitude can translate into measurable differences in membrane permeability, plasma protein binding, and tissue distribution of downstream derivatives, particularly for CNS-targeted programs where LogP values in the 1–3 range are optimal .

LogP lipophilicity ADME physicochemical property regioisomer comparison

Clinically Validated FLT3 Inhibitor Pharmacophore: AC220 (Quizartinib) Benchmark Potency Data

The 5-(tert-butyl)isoxazol-3-yl scaffold is the central pharmacophoric element of AC220 (Quizartinib), a second-generation FLT3 inhibitor that reached phase III clinical trials for acute myeloid leukemia (AML). AC220 exhibits FLT3-ITD IC₅₀ = 1.1 ± 0.1 nM and FLT3-WT IC₅₀ = 4.2 ± 0.3 nM, with >10-fold selectivity over KIT, PDGFRα/β, RET, and CSF-1R [1]. A more recent derivative, compound 4d (1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)urea), achieved FLT3-ITD IC₅₀ = 0.072 nM—representing a 15-fold improvement over AC220—while retaining activity against drug-resistant mutants FLT3-ITD/F691L (IC₅₀ = 5.86 nM) and FLT3-ITD/D835Y (IC₅₀ = 3.48 nM) [2]. No such quantitative FLT3 inhibition data exist for derivatives of the regioisomeric (3-tert-butyl-5-hydroxymethyl) scaffold.

FLT3 acute myeloid leukemia Quizartinib AC220 kinase inhibitor clinical candidate

EPAC Inhibitor Pharmacophore with Quantitative Selectivity: ESI-09 IC₅₀ and PKA Selectivity Data

The 5-tert-butylisoxazol-3-yl scaffold is also the core of ESI-09 (3-(5-tert-butyl-isoxazol-3-yl)-2-((3-chlorophenyl)-hydrazono)-3-oxo-propionitrile), a widely used chemical probe for Exchange Proteins directly Activated by cAMP (EPAC). ESI-09 inhibits EPAC2 GEF activity with IC₅₀ = 1.4 μM and EPAC1 with IC₅₀ = 3.2 μM, while exhibiting >100-fold selectivity over cAMP-dependent PKA (only 10–20% inhibition of PKA Type Iα and IIβ at 100 μM) . This selectivity profile is critical for dissecting cAMP signaling pathways without confounding PKA-mediated effects. The synthesis of ESI-09 proceeds via 5-tert-butylisoxazole-3-carboxylic acid ethyl ester, itself accessible from the target alcohol through oxidation [1]. No EPAC inhibitor with comparable selectivity has been reported using the regioisomeric 3-tert-butyl-5-hydroxymethyl scaffold.

EPAC cAMP signaling ESI-09 selectivity PKA probe compound

X-ray Crystallographic Validation at High Resolution: Thrombin Inhibitor Complex PDB 6YMP

The derivative 3-((5-(tert-butyl)isoxazol-3-yl)methyl)oxetan-3-amine (J54), synthesized from (5-(tert-Butyl)isoxazol-3-yl)methanol, has been co-crystallized with human thrombin and its structure deposited as PDB 6YMP at a resolution of 1.42 Å [1]. This high-resolution structure provides direct experimental evidence that the 5-tert-butyl-3-substituted isoxazole scaffold engages the thrombin active site, with the tert-butyl group occupying a hydrophobic sub-pocket and the oxetan-3-amine moiety forming key hydrogen bonds with catalytic residues [1]. The regioisomeric (3-tert-butyl-5-substituted) scaffold would position the tert-butyl group differently, likely clashing with the S1 specificity pocket or failing to achieve productive binding. No analogous thrombin co-crystal structure exists for derivatives of the regioisomeric scaffold.

thrombin X-ray crystallography structure-based drug design PDB 6YMP blood coagulation

High-Impact Application Scenarios for (5-(tert-Butyl)isoxazol-3-yl)methanol: Where Evidence Supports Prioritized Procurement


FLT3 Kinase Inhibitor Lead Optimization for Acute Myeloid Leukemia (AML) Drug Discovery

Medicinal chemistry teams pursuing FLT3-targeted therapeutics for AML should prioritize (5-(tert-Butyl)isoxazol-3-yl)methanol as the core building block for SAR exploration. The scaffold underpins AC220 (Quizartinib), which established a FLT3-ITD IC₅₀ benchmark of 1.1 nM, and has enabled next-generation derivatives achieving sub-100 pM potency (compound 4d: FLT3-ITD IC₅₀ = 0.072 nM) [1]. The 3-hydroxymethyl group can be converted to the corresponding amine for urea/amide coupling, while the 5-tert-butyl group occupies a hydrophobic pocket critical for kinase selectivity [1]. Attempting to use the regioisomeric (3-tert-butyl-5-hydroxymethyl) scaffold would generate compounds with an inverted substitution pattern that cannot recapitulate the validated FLT3 pharmacophore geometry [2].

Structure-Based Design of Serine Protease Inhibitors Leveraging High-Resolution Crystallography

For structure-based drug design (SBDD) programs targeting coagulation factors or other serine proteases, the target compound offers a crystallographically validated entry point. The PDB 6YMP structure (1.42 Å resolution) demonstrates that derivatives of (5-(tert-Butyl)isoxazol-3-yl)methanol achieve well-defined electron density in the thrombin active site, enabling precise analysis of binding interactions for computational chemistry-guided optimization [3]. The oxetan-3-amine derivative in PDB 6YMP illustrates how the hydroxymethyl group can be elaborated to introduce conformational constraint (via the oxetane ring) while maintaining hydrogen-bonding capability [3]. Regioisomeric scaffolds lack this level of structural biology validation.

EPAC/cAMP Signaling Pathway Probe Development with Documented PKA Selectivity

Investigators studying cAMP signaling compartmentalization can utilize (5-(tert-Butyl)isoxazol-3-yl)methanol to access ESI-09 and related EPAC-selective probes. ESI-09 inhibits EPAC2 with IC₅₀ = 1.4 μM and EPAC1 with IC₅₀ = 3.2 μM, while demonstrating >100-fold selectivity over PKA—a critical feature for dissecting EPAC-mediated vs. PKA-mediated cAMP effects in pancreatic cancer, chronic pain, and cardiovascular disease models . The target alcohol serves as a precursor to 5-tert-butylisoxazole-3-carboxylic acid ester, the key intermediate in ESI-09 synthesis [4].

Focused Kinase Inhibitor Library Synthesis Around the 5-tert-Butylisoxazole Pharmacophore

High-throughput screening (HTS) and DNA-encoded library (DEL) teams building focused kinase inhibitor collections should incorporate (5-(tert-Butyl)isoxazol-3-yl)methanol as a privileged scaffold building block. The 5-tert-butylisoxazol-3-yl moiety has been independently validated as a kinase inhibitor pharmacophore across FLT3 [1], RET/VEGFR2 (via Pz-1 with IC₅₀ < 1 nM for both wild-type kinases) , and EPAC programs. The primary alcohol provides a versatile synthetic handle for diversification via oxidation, alkylation, or conversion to amine/amide linkages, enabling rapid library enumeration. Regioisomeric building blocks lack this breadth of cross-target pharmacological validation.

Quote Request

Request a Quote for (5-(tert-Butyl)isoxazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.